

A Comprehensive Technical Guide to 2-Bromo-4,5-difluorophenylboronic Acid

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Compound of Interest

Compound Name: 2-Bromo-4,5-difluorophenylboronic acid

Cat. No.: B1284255

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CAS Number: 849062-34-6

This technical guide provides an in-depth overview of **2-Bromo-4,5-difluorophenylboronic acid**, a key building block for researchers, scientists, and professionals in drug development. Due to the limited availability of extensive peer-reviewed literature on this specific compound, this guide combines direct information with established knowledge from structurally similar fluorinated arylboronic acids to present a thorough and practical resource.

Physicochemical and Safety Data

The properties of **2-Bromo-4,5-difluorophenylboronic acid** are crucial for its handling, storage, and application in synthesis. The following table summarizes its key physicochemical and safety information.

Property	Value	Reference
CAS Number	849062-34-6	[1]
Molecular Formula	C ₆ H ₄ BBrF ₂ O ₂	[1]
Molecular Weight	235.81 g/mol	
Appearance	White to off-white solid	
Purity	≥95%	[1]
Storage Temperature	2-8°C	[1]
Hazard Statements	H315 (Causes skin irritation)	[1]
H319 (Causes serious eye irritation)	[1]	
H335 (May cause respiratory irritation)	[1]	
Precautionary Statements	P261, P305+P351+P338	[1]

Synthesis of 2-Bromo-4,5-difluorophenylboronic Acid

The most common and reliable method for synthesizing arylboronic acids, including fluorinated analogs, is through the reaction of an organometallic intermediate with a borate ester, followed by acidic workup. The Grignard-based approach is a widely used and effective method.

Experimental Protocol: Grignard-Based Synthesis

This protocol is a representative procedure for the synthesis of fluorinated phenylboronic acids and can be adapted for **2-Bromo-4,5-difluorophenylboronic acid**, starting from 1,2-dibromo-4,5-difluorobenzene.

Materials:

- 1,2-dibromo-4,5-difluorobenzene

- Magnesium turnings
- Iodine (crystal)
- Anhydrous Tetrahydrofuran (THF)
- Triisopropyl borate
- Hydrochloric acid (2 M aqueous solution)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

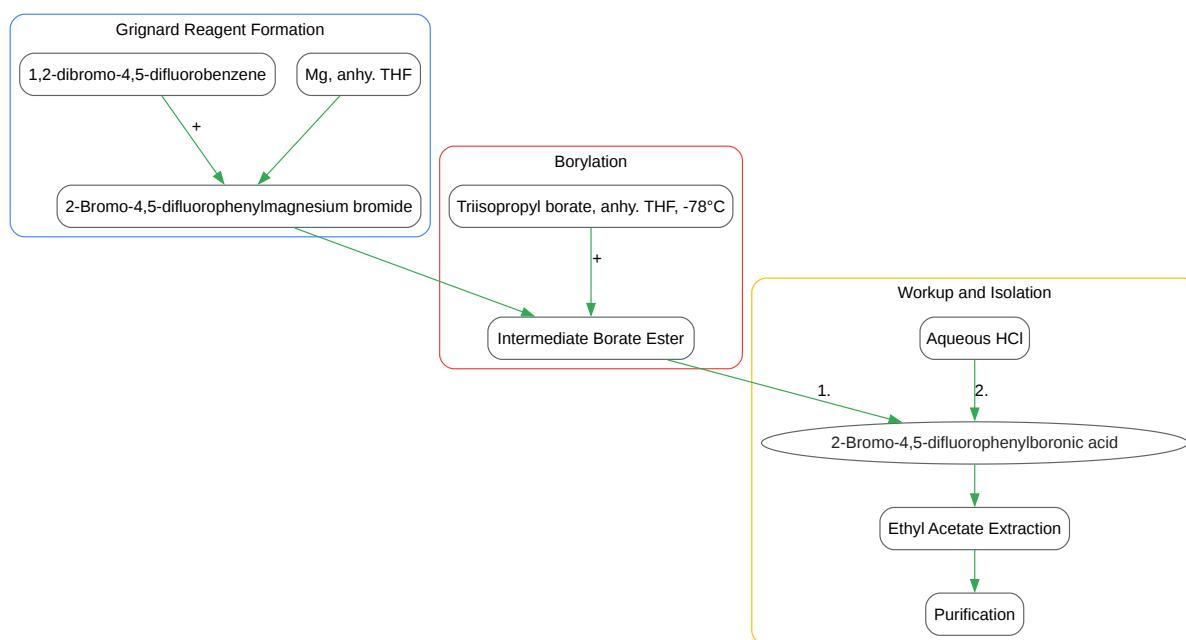
Procedure:

- Grignard Reagent Formation:
 - Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.1 equivalents) to a flame-dried round-bottom flask equipped with a reflux condenser.
 - Add a small crystal of iodine to initiate the reaction.
 - Add a solution of 1,2-dibromo-4,5-difluorobenzene (1.0 equivalent) in anhydrous THF dropwise to the magnesium suspension.
 - Maintain the reaction at a gentle reflux until the magnesium is consumed, indicating the formation of the Grignard reagent.
- Borylation:
 - In a separate flame-dried flask under an inert atmosphere, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF.
 - Cool this solution to -78°C using a dry ice/acetone bath.

- Slowly transfer the prepared Grignard reagent to the cold triisopropyl borate solution via cannula, ensuring the temperature remains below -70°C.
- After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
- Workup and Isolation:
 - Cool the reaction mixture to 0°C and quench by the slow addition of 2 M aqueous HCl until the solution is acidic (pH ~2).
 - Extract the aqueous layer three times with ethyl acetate.
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **2-Bromo-4,5-difluorophenylboronic acid**.
 - The crude product can be further purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

General Synthesis of 2-Bromo-4,5-difluorophenylboronic Acid

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Caption: General workflow for the synthesis of **2-Bromo-4,5-difluorophenylboronic acid**.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

2-Bromo-4,5-difluorophenylboronic acid is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex biaryl and heterobiaryl structures.^[2] The presence of the bromine and two fluorine atoms on the phenyl ring makes this compound a versatile building block for introducing this specific moiety into larger molecules, which is of significant interest in the development of pharmaceuticals and advanced materials.

General Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

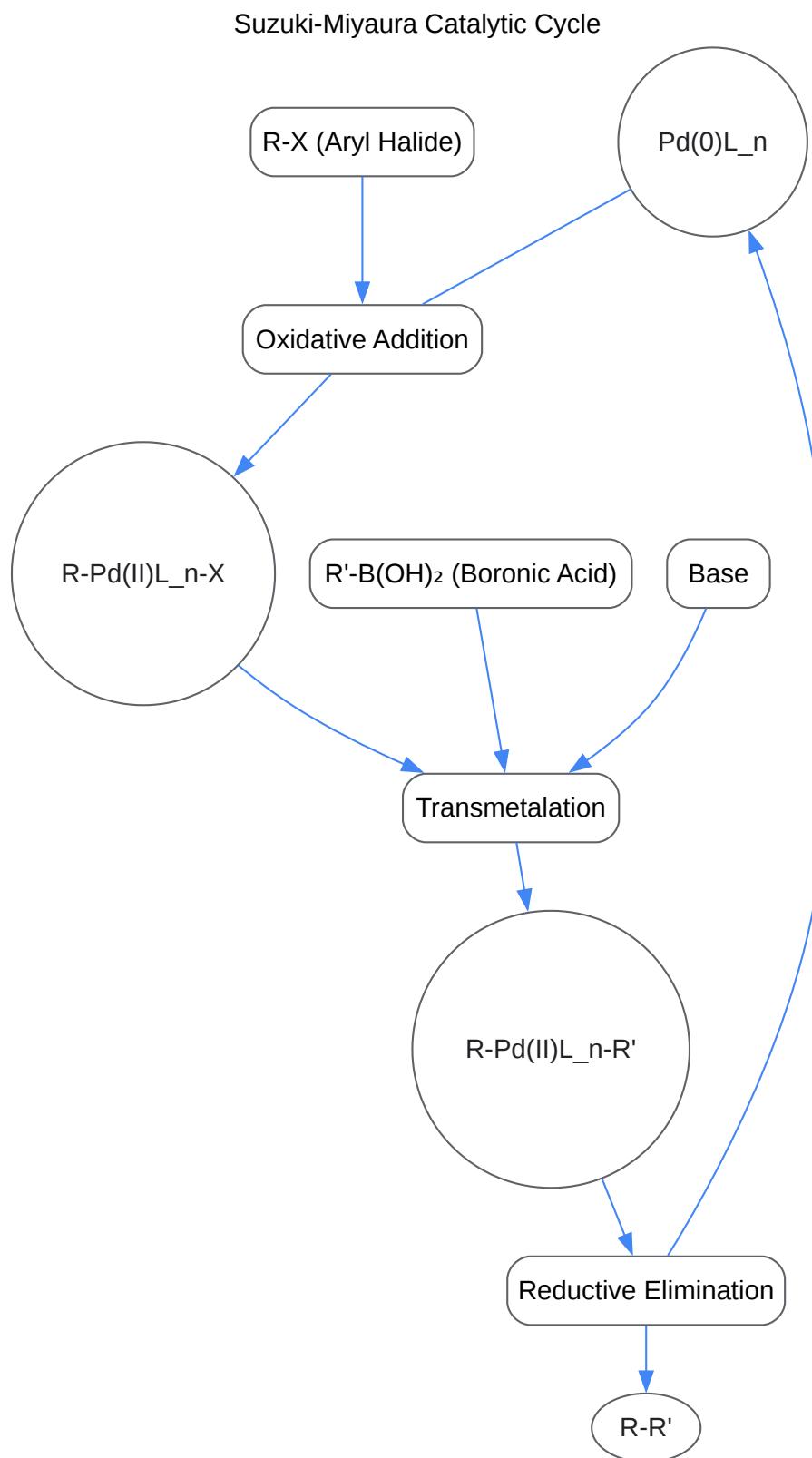
- **2-Bromo-4,5-difluorophenylboronic acid** (1.2 equivalents)
- Aryl or heteroaryl halide (1.0 equivalent)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 equivalents)
- Base (e.g., K_2CO_3 or K_3PO_4 , 2.0 equivalents)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

Procedure:

- To a round-bottom flask, add the aryl halide, **2-Bromo-4,5-difluorophenylboronic acid**, base, and palladium catalyst.
- Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
- Add the degassed solvent via syringe.
- Heat the reaction mixture to 80-110°C with vigorous stirring.

- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Suzuki-Miyaura Catalytic Cycle Diagram



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Importance in Drug Discovery and Development

The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. The 2-bromo-4,5-difluorophenyl moiety is therefore a valuable pharmacophore in medicinal chemistry. Arylboronic acids, in general, are crucial in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and enzyme inhibitors. While specific signaling pathways involving **2-Bromo-4,5-difluorophenylboronic acid** are not extensively documented, its utility as a synthetic intermediate allows for the construction of novel molecules that can be screened for activity against various biological targets.

In conclusion, **2-Bromo-4,5-difluorophenylboronic acid** is a versatile and valuable reagent in organic synthesis, particularly for the construction of complex molecules for pharmaceutical and materials science applications. While detailed experimental data for this specific compound is not as prevalent as for some other boronic acids, the established methodologies for related compounds provide a robust framework for its successful utilization in research and development.

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References

- 1. aobchem.com [aobchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
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